Tetrahexylammonium Hydroxide

Catalog No.
S646471
CAS No.
17756-56-8
M.F
C24H53NO
M. Wt
371.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexylammonium Hydroxide

CAS Number

17756-56-8

Product Name

Tetrahexylammonium Hydroxide

IUPAC Name

tetrahexylazanium;hydroxide

Molecular Formula

C24H53NO

Molecular Weight

371.7 g/mol

InChI

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1

InChI Key

JCJNUSDBRRKQPC-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-]

Synonyms

tetrahexylammonium, tetrahexylammonium benzoate, tetrahexylammonium bromide, tetrahexylammonium chloride, tetrahexylammonium hydroxide, tetrahexylammonium iodide, tetrahexylammonium perchlorate, tetrahexylammonium sulfate (1:1), tetrahexylammonium thicyanate

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-]
  • Phase-Transfer Catalysis

    THA acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. This enables the use of water-soluble catalysts in organic reactions and vice versa, expanding the reaction scope and improving reaction efficiency.

  • Synthesis of Ionic Liquids

    THA can be used as a precursor for the synthesis of ionic liquids, which are salts with melting points below 100°C. By reacting THA with a suitable organic acid, researchers can obtain ionic liquids with specific properties tailored for various applications, such as electrolytes in batteries, catalysts, and solvents for extraction processes.

  • Preparation of Functional Materials

    THA's ability to act as a base and a templating agent makes it useful in preparing functional materials with desired properties. For example, researchers have utilized THA to prepare amorphous microporous silica-alumina, a material with potential applications in catalysis, adsorption, and separation processes.

  • Carbon Dioxide Capture

    THA derivatives, such as tetrahexylammonium prolinate, are being explored for their potential in capturing carbon dioxide from various sources. These materials offer advantages like high CO2 absorption capacity and recyclability, making them promising candidates for mitigating greenhouse gas emissions.

  • Origin: THAOH is not naturally occurring. It's synthesized in laboratories by reacting tetrahexylamine with a strong base like aqueous sodium hydroxide [].
  • Significance: THAOH plays a crucial role in organic chemistry by facilitating reactions between immiscible phases, typically an organic phase and an aqueous phase. It allows transfer of ionic species from one phase to another, enabling reactions that wouldn't be possible otherwise [].

Molecular Structure Analysis

  • THAOH has a long-chain alkyl structure with four hexyl groups (C6H13) attached to a central nitrogen atom (N). This lipophilic (fat-loving) portion allows it to dissolve in organic solvents.
  • A hydroxide group (OH-) is attached to the nitrogen, making it a positively charged cation (N(C6H13)4+) and a counterion to the hydroxide [].
  • This unique structure allows THAOH to interact with both organic and aqueous phases.

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, THAOH is synthesized by reacting tetrahexylamine with sodium hydroxide:

(C6H13)4NH + NaOH -> (C6H13)4N+ OH- + Na+ []

  • Reactions as a Phase-Transfer Catalyst: THAOH facilitates numerous organic reactions by shuttling anionic species (e.g., hydroxide, halide) from the aqueous phase to the organic phase. Here's a simplified example:

(Organic Phase): R-X (organic halide) + (Aqueous Phase): NaOH

In the absence of THAOH, this reaction wouldn't progress due to the immiscibility of the phases.

With THAOH:

  • THAOH (in organic phase) reacts with the organic halide (R-X), forming a ion pair with the halide anion (X-).
  • The ion pair migrates to the aqueous phase due to the high water solubility of the hydroxide group.
  • In the aqueous phase, the ion pair dissociates, and the hydroxide ion reacts with the substrate (R-X) to complete the reaction.
  • The lipophilic THAOH cation migrates back to the organic phase, ready for another cycle.

This illustrates how THAOH bridges the gap between the two phases, enabling the reaction. Specific examples of THAOH-mediated reactions include alkylations, acylations, and Michael additions [].


Physical And Chemical Properties Analysis

  • Physical state: THAOH is typically available as a colorless to yellowish viscous liquid.
  • Data on melting point, boiling point, and solubility is limited.
  • THAOH is soluble in various organic solvents like methanol, ethanol, and dichloromethane but has low solubility in water.

Mechanism of Action (Not Applicable)

THAOH does not have a mechanism of action in biological systems. Its function lies solely in facilitating chemical reactions.

  • THAOH is a skin, eye, and respiratory irritant.
  • It can cause burns upon contact.
  • Ingestion can be harmful.
  • Safety precautions like wearing gloves, safety glasses, and working in a fume hood are essential while handling THAOH.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types